molecular formula C8H14O2Si B11915017 2-Methyl-4-trimethylsilylbut-3-ynoic acid

2-Methyl-4-trimethylsilylbut-3-ynoic acid

Cat. No.: B11915017
M. Wt: 170.28 g/mol
InChI Key: OKBYMWJLMPBIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-trimethylsilylbut-3-ynoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a trimethylsilyl group attached to a butynoic acid backbone, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-trimethylsilylbut-3-ynoic acid typically involves the use of organosilicon reagents. One common method is the reaction of 2-methyl-3-butyn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-trimethylsilylbut-3-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-trimethylsilylbut-3-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-trimethylsilylbut-3-ynoic acid involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid
  • 2-Methyl-4-trimethylsilylbut-3-yn-2-ol

Uniqueness

2-Methyl-4-trimethylsilylbut-3-ynoic acid is unique due to its specific structural features, such as the presence of both a trimethylsilyl group and a butynoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14O2Si

Molecular Weight

170.28 g/mol

IUPAC Name

2-methyl-4-trimethylsilylbut-3-ynoic acid

InChI

InChI=1S/C8H14O2Si/c1-7(8(9)10)5-6-11(2,3)4/h7H,1-4H3,(H,9,10)

InChI Key

OKBYMWJLMPBIJH-UHFFFAOYSA-N

Canonical SMILES

CC(C#C[Si](C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.